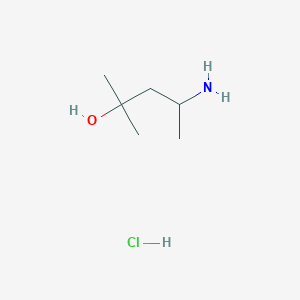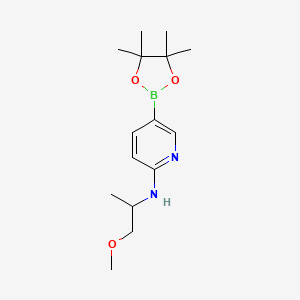![molecular formula C21H15F3N4O2S B2856769 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 941942-46-7](/img/structure/B2856769.png)
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
: The compound 2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound. It belongs to the class of thiazolo[4,5-d]pyridazine derivatives, known for their biological activities.
Preparation Methods
: The synthesis of this compound generally involves multiple steps. Typical synthetic routes start with the construction of the thiazolo[4,5-d]pyridazine core, followed by functionalization with appropriate reagents to introduce the 2-methyl, 4-oxo, 7-phenyl, and acetamide groups. Industrial production may involve optimization of reaction conditions to improve yield and purity, using catalysts, specific temperature controls, and solvents suitable for large-scale synthesis.
Chemical Reactions Analysis
: This compound can undergo various chemical reactions. It might participate in:
Oxidation
: Can occur at the 2-methyl group, potentially forming corresponding alcohols or acids.
Reduction
: Can reduce the 4-oxo group to a hydroxyl group.
Substitution
: Various groups on the thiazolo[4,5-d]pyridazine ring can be substituted under specific conditions, such as electrophilic aromatic substitution. Common reagents for these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and substitution reagents like halogens or nitro compounds. Major products depend on the reaction type but include oxidized, reduced, or substituted derivatives.
Scientific Research Applications
: This compound has diverse applications:
Chemistry
: Used as a building block in organic synthesis.
Biology
: Investigated for its potential as an enzyme inhibitor.
Medicine
: Studied for its therapeutic potential in treating various diseases, including cancers and neurological disorders.
Industry
: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
: The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its structural features allow it to bind to active sites, inhibiting or modulating the activity of target proteins. This can affect signaling pathways and biochemical processes within cells, leading to the observed biological effects.
Comparison with Similar Compounds
: Compared to other thiazolo[4,5-d]pyridazine derivatives, this compound is unique due to the presence of the 4-(trifluoromethyl)phenyl group, which may enhance its biological activity and selectivity. Similar compounds include:
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-acetamide
2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylphenyl)acetamide
Properties
IUPAC Name |
2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N4O2S/c1-12-25-18-19(31-12)17(13-5-3-2-4-6-13)27-28(20(18)30)11-16(29)26-15-9-7-14(8-10-15)21(22,23)24/h2-10H,11H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHNSKIANYXZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,4,5,6-pentamethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2856690.png)
![1-{[2,4'-Bipyridine]-5-yl}-3-cyclopentylurea](/img/structure/B2856693.png)
![ethyl 4-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2856697.png)



![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2856701.png)
![4-[amino(phenyl)methyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide;2,2,2-trifluoroacetic acid](/img/structure/B2856702.png)
![4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2856705.png)



